molecular formula C14H23N3O5S2 B2927519 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-19-4

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Cat. No.: B2927519
CAS No.: 897622-19-4
M. Wt: 377.47
InChI Key: AIEGEDNGYOKFDF-UHFFFAOYSA-N
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Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a piperazine core substituted with a 4-methoxyphenyl sulfonyl group and a methanesulfonamide moiety. The compound’s structure combines a sulfonyl-linked piperazine scaffold with a methoxy aromatic system, which is common in bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S2/c1-22-14-5-3-13(4-6-14)16-8-10-17(11-9-16)24(20,21)12-7-15-23(2,18)19/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGEDNGYOKFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide, a piperazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a piperazine moiety and sulfonamide functional groups, contributing to its potential therapeutic applications.

  • Molecular Formula : C22H29N3O5S
  • Molecular Weight : 447.5 g/mol
  • CAS Number : 897610-78-5
PropertyValue
Molecular FormulaC22H29N3O5S
Molecular Weight447.5 g/mol
CAS Number897610-78-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Specifically, it exhibits:

  • Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A receptor. Studies indicate that it can modulate neuronal firing rates and inhibit the effects of serotonin, suggesting a role in mood regulation and potential antidepressant effects .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cellular processes, including DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by inducing G2/M phase arrest.
  • Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential utility in enhancing cholinergic transmission.

Neuropharmacological Studies

Research has demonstrated that this compound can significantly influence neurotransmitter systems:

  • Study on Serotonin Modulation : A study involving the administration of this compound revealed that it could prevent serotonin-induced hyperpolarization in hippocampal neurons, indicating its potential as an antidepressant agent .

Cancer Research

In vitro studies have shown promising results regarding the compound's anticancer properties:

  • Cell Cycle Arrest : Experiments conducted on various cancer cell lines indicated that treatment with the compound led to G2/M phase arrest, promoting apoptosis through the activation of caspases.

Alzheimer’s Disease Models

The compound's potential in Alzheimer's disease has been explored through various biochemical assays:

  • AChE Inhibition : The compound exhibited significant AChE inhibitory activity in vitro, which is crucial for enhancing cognitive functions impaired in Alzheimer's patients.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationInhibits serotonin receptor activity; potential antidepressant effects
Enzyme InhibitionInhibits DNA gyrase and topoisomerase IV; induces apoptosis in cancer cells
NeuroprotectionAChE inhibition; potential therapeutic effects in Alzheimer's disease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Key Structural Differences Molecular Weight XLogP3 Key Substituents Potential Bioactivity
Target Compound : N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide ~420 (estimated) ~3.5 4-Methoxyphenyl sulfonyl, methanesulfonamide Enzyme inhibition, receptor modulation
: N-(4-Methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide Piperidine (vs. piperazine), oxoethyl group 340.44 N/A 4-Methylpiperidine, oxoethyl CNS activity (speculative)
: N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride Pivalamide (tert-butyl) vs. methanesulfonamide, hydrochloride salt 420.0 N/A Pivaloyl, HCl salt Improved lipophilicity, salt form stability
: N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Phenylpiperazine, methylsulfanyl, benzenesulfonamide 495.7 4.6 Phenylpiperazine, methylsulfanyl High lipophilicity, membrane permeability
: N-{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 3-Chlorophenyl, 4-fluorophenyl, oxoethyl 425.90 N/A Halogenated aryl, oxoethyl Enhanced receptor selectivity
: N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide Nitro group, dimethylamino, methylpiperazine 447.6 N/A Nitrobenzenesulfonamide, dimethylamino Electron-withdrawing effects, redox activity

Key Observations :

Piperazine vs.

Sulfonamide Variations :

  • The methanesulfonamide group in the target compound is less sterically hindered than the pivalamide in , which may improve solubility and metabolic stability .
  • Benzenesulfonamide derivatives () exhibit higher molecular weights and lipophilicity (XLogP3 = 4.6), suggesting stronger membrane penetration but reduced aqueous solubility .

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) may stabilize sulfonyl interactions with enzymes like carbonic anhydrase, whereas electron-withdrawing groups (e.g., nitro in ) could enhance reactivity or binding to oxidative targets .
  • Halogenated analogs () demonstrate how chloro/fluoro substituents improve receptor selectivity and metabolic stability via steric and electronic effects .

Physicochemical Properties :

  • The target compound’s estimated XLogP3 (~3.5) indicates moderate lipophilicity, balancing membrane permeability and solubility—a critical factor in drug design. By contrast, ’s higher XLogP3 (4.6) suggests a trade-off favoring tissue absorption over systemic clearance .

Research Findings and Implications

  • Structural Bioactivity Relationships: Piperazine-based sulfonamides (e.g., ) are frequently studied for neurological and antimicrobial applications due to their ability to mimic endogenous amines or disrupt bacterial folate synthesis . The target compound’s methoxy group may enhance blood-brain barrier penetration compared to non-aromatic analogs.
  • Synthetic Feasibility :
    The synthesis of such compounds typically involves sulfonylation of piperazine intermediates followed by functionalization (e.g., alkylation, acylation). highlights challenges in stereochemical purity, with HPLC and NMR used for characterization .

  • Unresolved Questions: While the evidence provides structural and physicochemical data, pharmacological profiles (e.g., IC50 values, toxicity) for the target compound remain unaddressed.

Q & A

Q. Key Reaction Parameters :

StepReagents/ConditionsSolventTemperatureTimeYield (%)Reference
SulfonylationChlorosulfonic acid, Et3NDCM0–5°C2 hr65–70
CouplingMethanesulfonamide, K2CO3DMF80°C12 hr55–60
PurificationEthanol/water (3:1)RT

How is the purity and crystallinity of this compound assessed?

Basic Research Question
Methodological Approaches :

  • X-Ray Powder Diffraction (XRPD) : Confirms crystallinity and phase purity by comparing experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability (e.g., decomposition onset at ~250°C) and residual solvent content .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points (e.g., 187–190°C) and polymorphic transitions .

Q. Example Data :

TechniqueParameterResultReference
XRPDCrystallinitySharp peaks at 2θ = 12.5°, 18.7°, 25.3°
TGAWeight Loss (%)<1% below 150°C (no solvent)
DSCMelting Point188.5°C (endothermic peak)

What spectroscopic methods are used for structural confirmation?

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., piperazine CH2 at δ 2.8–3.2 ppm) and carbonyl/sulfonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm<sup>-1</sup>) and N-H bends (~1550 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]<sup>+</sup> (e.g., m/z 415.1234 calculated for C15H22N3O5S2) .

How can reaction conditions be optimized for higher yield?

Advanced Research Question
Methodological Strategies :

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent ratio) using response surface methodology .
  • Continuous-Flow Chemistry : Enhances reproducibility and scalability by maintaining precise reaction control (e.g., residence time = 10 min, 80°C) .
  • Catalyst Screening : Testing bases (e.g., K2CO3 vs. Cs2CO3) to improve coupling efficiency .

Q. Example Optimization Results :

VariableRange TestedOptimal ValueYield Improvement (%)Reference
Temperature60–100°C80°C+15
SolventDMF vs. AcetonitrileDMF+20

How to address discrepancies in spectroscopic data vs. expected results?

Advanced Research Question
Contradiction Analysis :

  • Crystallographic Validation : Resolve NMR peak splitting ambiguities (e.g., torsional strain in the piperazine ring) via single-crystal X-ray diffraction .
  • Dynamic NMR Studies : Probe conformational flexibility (e.g., hindered rotation of the sulfonyl group) by variable-temperature NMR .
  • Computational Modeling : Compare experimental IR stretches with DFT-calculated vibrational modes to identify unexpected tautomers .

Case Study :
A reported torsion angle of -16.7° for the nitro group in a related compound () explained anomalous NOE correlations .

What are the challenges in scaling up synthesis from lab to pilot scale?

Advanced Research Question
Key Issues and Solutions :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfonation steps .
  • Solvent Recovery : Implement distillation systems for DMF reuse, reducing costs and waste .
  • Particle Size Control : Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent powder flow properties .

Q. Scale-Up Parameters :

ParameterLab Scale (1 g)Pilot Scale (1 kg)Reference
Reaction Time12 hr8 hr (flow reactor)
Yield55%50%

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